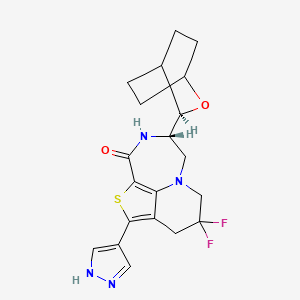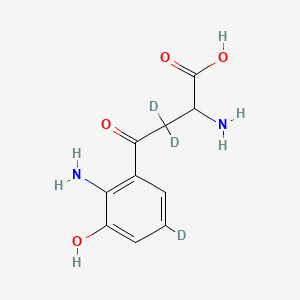
PI3K-IN-28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K-IN-28 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family, specifically designed to interfere with the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K signaling is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-28 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s specificity and potency. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
PI3K-IN-28 has a wide range of scientific research applications:
Cancer Research: It is extensively used to study the PI3K signaling pathway’s role in cancer progression and to develop targeted therapies.
Biology: The compound helps elucidate cellular processes such as apoptosis, autophagy, and cell migration.
Industry: The compound’s unique properties make it valuable in drug development and pharmaceutical research.
Wirkmechanismus
PI3K-IN-28 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The compound targets the p110α subunit of PI3K, which is frequently mutated in various cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpelisib: Another PI3K inhibitor used in cancer therapy.
Idelalisib: A PI3K delta-specific inhibitor approved for treating certain hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in cancer treatment.
Uniqueness
PI3K-IN-28 stands out due to its high specificity for the p110α subunit, making it particularly effective in targeting cancers with PIK3CA mutations. Its unique structure and functional group modifications contribute to its potency and selectivity, distinguishing it from other PI3K inhibitors .
Eigenschaften
Molekularformel |
C26H16F9N3O3S2 |
|---|---|
Molekulargewicht |
653.5 g/mol |
IUPAC-Name |
[4-[(E)-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenyl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C26H16F9N3O3S2/c27-23(28,25(31,32)33)24(29,30)26(34,35)43(39,40)41-20-13-11-17(12-14-20)15-36-37-22-38(19-9-5-2-6-10-19)21(16-42-22)18-7-3-1-4-8-18/h1-16H/b36-15+,37-22- |
InChI-Schlüssel |
HNBHTMGDVLPSOT-HSTUYHSTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CS/C(=N\N=C\C3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/N2C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=NN=CC3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)






